5-Phosphopyridoxal-aminooxyacetate
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Overview
Description
5-Phosphopyridoxal-aminooxyacetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of pyridoxal phosphate, which is the active form of vitamin B6. This compound is known for its ability to interact with enzymes and other biological molecules, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phosphopyridoxal-aminooxyacetate typically involves the reaction of pyridoxal phosphate with aminooxyacetate. The reaction conditions often include a controlled pH environment and the presence of specific catalysts to facilitate the formation of the desired product. The reaction can be monitored using spectroscopic techniques to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Phosphopyridoxal-aminooxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Phosphopyridoxal-aminooxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study enzyme mechanisms and reaction pathways.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and interactions with other biomolecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound’s unique properties make it useful in industrial processes that require precise control of enzyme activities and biochemical reactions
Mechanism of Action
The mechanism of action of 5-Phosphopyridoxal-aminooxyacetate involves its interaction with pyridoxal phosphate-dependent enzymes. The compound forms a Schiff base linkage with the enzyme, which can inhibit the enzyme’s activity by preventing the normal catalytic process. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: This compound also interacts with pyridoxal phosphate-dependent enzymes and is used in similar biochemical studies.
Pyridoxal phosphate: The active form of vitamin B6, which is involved in numerous enzymatic reactions in the body.
Uniqueness
5-Phosphopyridoxal-aminooxyacetate is unique due to its specific structure, which allows it to form stable interactions with enzymes. This stability makes it a valuable tool for studying enzyme mechanisms and developing inhibitors. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .
Properties
CAS No. |
83351-95-5 |
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Molecular Formula |
C10H13N2O7P |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
[(E)-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino] acetate |
InChI |
InChI=1S/C10H13N2O7P/c1-6-10(14)9(4-12-19-7(2)13)8(3-11-6)5-18-20(15,16)17/h3-4,14H,5H2,1-2H3,(H2,15,16,17)/b12-4+ |
InChI Key |
QHUXKLOGJBBNMR-UUILKARUSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/OC(=O)C)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NOC(=O)C)COP(=O)(O)O |
Origin of Product |
United States |
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